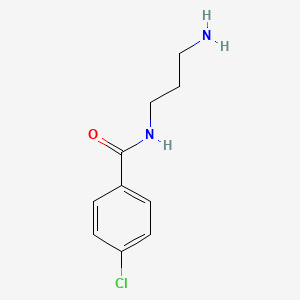

N-(3-Aminopropyl)-4-chlorobenzamide

Description

Contextualization within Amide and Chlorobenzamide Chemistry

The chemical identity of N-(3-Aminopropyl)-4-chlorobenzamide is fundamentally defined by its core functional groups: an amide and a chlorobenzamide moiety. Amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. fiveable.mechemistrytalk.org This linkage is highly stable and is a fundamental component of proteins, where it is known as a peptide bond. organicchemexplained.com The stability of the amide bond, compared to the more easily broken ester linkage, makes it a desirable feature in the design of drug molecules. organicchemexplained.com Amides can be classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the nitrogen. organicchemexplained.comscienceready.com.au this compound is a secondary amide, as the nitrogen atom is bonded to two carbon atoms. masterorganicchemistry.com

The chlorobenzamide portion of the molecule consists of a benzene (B151609) ring substituted with both a chlorine atom and a carboxamide group. The position of the chlorine atom on the benzene ring significantly influences the compound's properties and reactivity. In the case of this compound, the chlorine is at the para (4-) position. Chlorobenzamides, in general, are recognized as important structural motifs in medicinal chemistry and are used as building blocks for synthesizing more complex, biologically active molecules. The presence of the chlorine atom can alter the electronic properties of the benzene ring and influence how the molecule interacts with biological targets.

Significance as a Synthetic Intermediate and Molecular Scaffold

The primary significance of this compound in chemical research lies in its utility as a synthetic intermediate and a molecular scaffold. A synthetic intermediate is a molecule that is created during a chemical reaction on the way to a final product. The bifunctional nature of this compound, possessing both a reactive primary amine at the end of the propyl chain and the chemically robust chlorobenzamide core, allows for a wide range of chemical modifications.

The terminal amine group provides a nucleophilic site for reactions such as acylation, alkylation, and arylation, enabling the attachment of various other molecular fragments. This versatility makes it an ideal starting material for the construction of larger, more complex molecules with desired properties. For instance, the amine can react with carboxylic acids or their derivatives to form a new amide bond, a common strategy in the synthesis of pharmaceutical compounds.

As a molecular scaffold, this compound provides a rigid framework upon which other chemical groups can be systematically added. This approach is central to the field of medicinal chemistry, where researchers often synthesize libraries of related compounds (analogs) to explore structure-activity relationships (SAR). By keeping the core chlorobenzamide structure constant and varying the substituents attached to the aminopropyl chain, chemists can fine-tune the biological activity of a molecule to enhance its efficacy or reduce side effects.

Evolution of Research Trajectories Involving the Compound

Research involving chlorobenzamide derivatives has been dynamic, with a notable focus on their applications in catalysis and the synthesis of heterocyclic compounds. Recent studies have explored the use of N-chlorobenzamides in transition metal-catalyzed reactions, such as those employing ruthenium and cobalt. For example, ruthenium-catalyzed annulation of N-chlorobenzamides with alkynes has been developed to synthesize isoquinolone scaffolds. acs.org Similarly, cobalt(III)-catalyzed reactions of N-chlorobenzamides with 1,3-dienes have been shown to produce 3,4-dihydroisoquinolinones, which are important pharmaceutical building blocks. acs.org These modern catalytic methods often offer advantages such as milder reaction conditions and improved selectivity.

Properties

IUPAC Name |

N-(3-aminopropyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAMGZSYSVCEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-Aminopropyl)-4-chlorobenzamide

The construction of this compound fundamentally relies on the formation of an amide bond between a 4-chlorobenzoic acid precursor and a 1,3-diaminopropane (B46017) unit.

The most direct and widely employed method for synthesizing this compound is the coupling of a 4-chlorobenzoic acid derivative with 1,3-diaminopropane. This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.gov The reaction can also proceed by first converting 4-chlorobenzoic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. reddit.com The resulting 4-chlorobenzoyl chloride is then reacted with 1,3-diaminopropane. A key challenge in this synthesis is achieving mono-acylation of the diamine; using an excess of the diamine can favor the desired product.

Table 1: Reagents for Amide Coupling Reactions

| Activating Agent/Method | Additive/Base | Solvent | Key Features |

|---|---|---|---|

| EDC | HOBt, DIPEA | Acetonitrile | Effective for electron-deficient amines. nih.gov |

| DCC | DMAP | Dichloromethane (DCM) | A classic method, though removal of dicyclohexylurea byproduct can be challenging. nih.gov |

| Oxalyl Chloride / SOCl₂ | Triethylamine (B128534) (Et₃N), DIPEA | DCM, THF | Involves the formation of a highly reactive acyl chloride intermediate. reddit.com |

This table is interactive. You can sort and filter the data.

Beyond direct amide coupling, alternative strategies can be employed. One such method involves the reduction of a nitro-substituted precursor. For instance, a related compound, N-(4'-Chlorophenyl)-3-aminobenzamide, can be synthesized by reducing the corresponding nitro compound, N-(4'-chlorophenyl)-3-nitrobenzamide, using reagents like iron powder and ammonium (B1175870) chloride in methanol (B129727) under reflux conditions. chemicalbook.com A similar strategy could be envisioned for this compound, starting from 4-chloro-N-(3-nitropropyl)benzamide. Another approach involves the use of a condensing agent like N,N'-diisopropylcarbodiimide (DIC) with an activator such as 1-hydroxybenzotriazole to form an intermediate ester, which then reacts with the amine. google.com

Table 2: Alternative Synthetic Conditions

| Reaction Type | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Nitro Reduction | Iron (Fe), Ammonium Chloride (NH₄Cl) | Methanol | Reflux | Amine chemicalbook.com |

This table is interactive. You can sort and filter the data.

Advanced Synthetic Strategies for Analogues and Derivatives

The this compound scaffold is a versatile template for generating diverse chemical libraries. Advanced synthetic strategies focus on modifying both the benzamide (B126) core and the aminopropyl side chain, as well as employing modern synthetic methodologies.

The aromatic ring of the 4-chlorobenzamide (B146232) moiety is a prime target for functionalization to explore structure-activity relationships. This can be achieved by starting with variously substituted benzoic acids. For example, replacing 4-chlorobenzoic acid with 4-nitrobenzoic acid or 4-methoxybenzoic acid in the coupling reaction yields the corresponding N-(3-aminopropyl)-4-nitrobenzamide and N-(3-aminopropyl)-4-methoxybenzamide analogues, respectively. tandfonline.com Further modifications can include introducing different halogen atoms (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups at various positions on the benzene (B151609) ring. nih.gov Cobalt-catalyzed C-H activation and [4+2] annulation of N-chlorobenzamides with coupling partners like maleimides represents a more advanced method to construct complex, ring-fused structures, although this modifies the core structure significantly. researchgate.net

Table 3: Examples of Benzamide Moiety Functionalization

| Starting Material | Resulting Moiety | Reference |

|---|---|---|

| 4-Nitrobenzoic acid | 4-Nitrobenzamide | tandfonline.com |

| 4-Methoxybenzoic acid | 4-Methoxybenzamide | tandfonline.com |

This table is interactive. You can sort and filter the data.

The aminopropyl side chain offers numerous opportunities for diversification. The terminal primary amine is a reactive handle that can be readily modified. For example, it can be acylated with various acyl chlorides or carboxylic acids to introduce new amide functionalities. google.com It can also undergo reductive amination or be substituted with complex groups to create elaborate derivatives. google.comgoogle.com The length of the alkyl chain can also be varied by using different diamines in the initial coupling step, such as N-(2-aminoethyl)-4-chlorobenzamide. nih.gov This allows for a systematic exploration of the spatial relationship between the benzamide head and the terminal functional group.

Table 4: Strategies for Side Chain Diversification

| Modification Type | Reagents/Precursors | Resulting Structure |

|---|---|---|

| N-Acylation | Methoxy (B1213986) acetyl chloride, Triethylamine | N-(3-(2-methoxyacetamido)propyl)-4-chlorobenzamide google.com |

| N-Alkylation | (Complex heterocyclic)methyl groups | Complex tertiary amine derivatives google.com |

This table is interactive. You can sort and filter the data.

Modern synthetic chemistry increasingly utilizes efficiency-driven strategies like multi-component reactions (MCRs) and the concept of privileged scaffolds. MCRs allow for the construction of complex molecules in a single step from three or more starting materials. For instance, a transition-metal-free MCR involving arynes, isocyanides, and water can furnish benzamide derivatives, showcasing a highly convergent approach to this core structure. organic-chemistry.org

The benzamide motif itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Another related privileged structure is the benzimidazole (B57391) scaffold. nih.govnih.gov Synthetic strategies often focus on combining these privileged fragments to create novel compounds. An example could involve coupling a benzimidazole-containing carboxylic acid with 3-aminopropylamine, or functionalizing the terminal amine of this compound with a benzimidazole moiety. This approach leverages established pharmacophores to accelerate the discovery of new biologically active molecules.

Mechanistic Insights into Key Synthetic Steps

The primary synthetic route to this compound involves the formation of an amide bond. This transformation is fundamental in organic chemistry and can be achieved through several pathways, most commonly via the acylation of an amine. nih.gov The key mechanistic process is a nucleophilic acyl substitution, where the amine acts as the nucleophile and a derivative of 4-chlorobenzoic acid serves as the electrophilic acylating agent.

The stability of the resulting amide bond is a significant driving force for the reaction. This stability arises from resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond and results in a planar geometry. wikipedia.orgnih.gov

Nucleophilic Acyl Substitution: The Core Mechanism

The most direct synthesis involves the reaction of 4-chlorobenzoyl chloride with 1,3-diaminopropane. This reaction is a classic example of the Schotten-Baumann reaction, which proceeds via a nucleophilic addition-elimination mechanism. nih.gov

The key steps are as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a primary amino group of 1,3-diaminopropane on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The nitrogen atom's lone pair forms a new bond with the carbon, and the pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: This intermediate is zwitterionic, with a negative charge on the oxygen and a positive charge on the nitrogen. It is a high-energy, transient species.

Elimination of the Leaving Group: The tetrahedral intermediate collapses to reform the stable carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the amine reactant (1,3-diaminopropane) or an added base (like triethylamine or sodium hydroxide), to yield the final this compound product and an ammonium salt.

The use of a diamine like 1,3-diaminopropane introduces a challenge of regioselectivity. Since both amino groups are nucleophilic, the reaction can potentially lead to a di-acylated byproduct. To favor the desired mono-acylated product, chemists often employ a large excess of the diamine, which ensures that an acyl chloride molecule is more likely to encounter an unreacted diamine molecule than a mono-acylated one.

The Role of Coupling Agents

An alternative and widely used approach for amide bond formation involves the use of coupling agents. gelest.com This method starts with 4-chlorobenzoic acid and 1,3-diaminopropane, avoiding the need to prepare the more reactive acyl chloride. Coupling agents are compounds that activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine.

Common coupling agents include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The mechanism with a carbodiimide (B86325) typically involves:

Activation of the Carboxylic Acid: The carboxylic acid (4-chlorobenzoic acid) adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is a much stronger electrophile than the parent carboxylic acid.

Nucleophilic Attack by the Amine: The amino group of 1,3-diaminopropane attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide and Byproduct: The tetrahedral intermediate formed collapses to yield the desired amide, this compound, and a urea (B33335) derivative (in the case of EDC, 1-(3-dimethylaminopropyl)-3-ethylurea), which is typically water-soluble and easily removed during workup.

The use of coupling agents offers milder reaction conditions and is often preferred for sensitive substrates. gelest.com

Mechanistic Comparison of Synthetic Pathways

The table below summarizes the key mechanistic features of the two primary synthetic pathways to this compound.

| Feature | Acyl Chloride Method (Schotten-Baumann) | Coupling Agent Method (e.g., with EDC) |

| Starting Acid | 4-chlorobenzoyl chloride | 4-chlorobenzoic acid |

| Key Intermediate | Tetrahedral alkoxide intermediate | O-acylisourea intermediate |

| Leaving Group | Chloride ion (Cl⁻) | A urea derivative (e.g., EDU) |

| Byproducts | HCl (neutralized by base) | Urea derivative |

| Reaction Conditions | Often requires a base (e.g., NaOH, Et₃N) | Generally mild, near-neutral pH |

| Key Advantage | High reactivity of acyl chloride | Milder conditions, broader substrate scope |

Chemical Reactivity and Derivatization Studies

Reactivity of the Aminopropyl Group in Amidation and Alkylation Reactions

The primary aliphatic amine of the aminopropyl group in N-(3-Aminopropyl)-4-chlorobenzamide is a key site for derivatization through amidation and alkylation reactions. The nucleophilic nature of this amine allows for the formation of new amide bonds and the introduction of various alkyl substituents.

Amidation reactions are commonly employed to couple carboxylic acids to the aminopropyl moiety. Standard coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can facilitate this transformation. nih.gov For instance, the coupling of 3-((tert-butoxycarbonyl)amino)propanoic acid with an amino-functionalized thiazole (B1198619) has been demonstrated using HOBt/EDC in DMF. nih.gov Similarly, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective coupling agent for forming amide bonds with the aminopropyl group. nih.gov These reactions are fundamental in creating a diverse library of derivatives with modified properties.

Alkylation of the aminopropyl group provides another avenue for functionalization. While specific examples for this compound are not detailed in the provided results, the general reactivity of primary amines allows for N-alkylation using alkyl halides or through reductive amination with aldehydes or ketones. These reactions can introduce a wide range of substituents, influencing the steric and electronic properties of the molecule.

Role of the Chlorobenzamide Moiety in Further Functionalization

The chlorobenzamide moiety is not merely a passive component of the molecule; it actively participates in and directs further chemical transformations. The amide group itself can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. This has been demonstrated in cobalt(III)-catalyzed [4+2] annulation reactions where an N-chlorobenzamide acts as an internal oxidizing directing group. researchgate.netresearchgate.net This type of reactivity allows for the construction of fused ring systems, significantly increasing the molecular complexity.

The chlorine substituent on the benzamide (B126) ring also offers a handle for modification, primarily through cross-coupling reactions. Although not explicitly detailed for this specific molecule in the search results, chloroarenes are common substrates for reactions like Suzuki, Buchwald-Hartwig, and Heck couplings, which would enable the introduction of new aryl, alkyl, or vinyl groups. This functionalization can profoundly alter the electronic and steric properties of the benzamide portion of the molecule. For example, replacing a 3-methylbenzamide (B1583426) with a 3-chlorobenzamide (B146230) has been shown to ablate the activity of certain enzyme inhibitors, highlighting the importance of this position's substituent. nih.gov

Formation and Study of Novel this compound Conjugates and Hybrids

The dual reactivity of this compound makes it an excellent building block for the synthesis of novel conjugates and hybrid molecules. By combining this scaffold with other pharmacophores or functional units, researchers can develop compounds with tailored biological activities.

One notable area of investigation is the development of kinesin Eg5 inhibitors. Several patents describe the synthesis of complex molecules where this compound is conjugated with various heterocyclic systems, such as pyrido[1,2-a]pyrimidines, benzimidazoles, and imidazoles. google.com For example, a compound synthesized for this purpose is N-(3-aminopropyl)-N-[(3-benzyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)(cyclopropyl)methyl]-4-chlorobenzamide. google.com

Molecular hybridization, a strategy that combines structural motifs from different bioactive molecules, has been used to create novel thiourea (B124793) derivatives with potential anticancer activity. biointerfaceresearch.com This approach could be applied to this compound to generate new chemical entities. The synthesis of adamantane-naphthyl thiourea conjugates is one such example of creating hybrid molecules with potential therapeutic applications. biointerfaceresearch.com

The following table showcases examples of synthesized conjugates based on related benzamide structures.

| Conjugate Type | Example Compound | Synthetic Strategy |

| Thiazole Conjugate | Ethyl 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Amide coupling of a benzoyl-protected aminopropanoic acid with an aminothiazole. nih.gov |

| Pyrido[1,2-a]pyrimidine Conjugate | N-(3-aminopropyl)-N-[(3-benzyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)(cyclopropyl)methyl]-4-chlorobenzamide | Multi-step synthesis involving the coupling of the aminopropyl benzamide with a functionalized heterocyclic core. google.com |

| Benzimidazole (B57391) Conjugate | N-(3-aminopropyl)-N-[(1R)-1-(1-benzyl-1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide | Multi-step synthesis involving the coupling of the aminopropyl benzamide with a functionalized benzimidazole derivative. google.com |

Investigations into Supramolecular Interactions and Crystal Engineering of Derivatives

The study of supramolecular interactions and crystal engineering of this compound derivatives is crucial for understanding their solid-state properties and for the rational design of new materials. The presence of hydrogen bond donors (N-H groups of the amide and amine) and acceptors (C=O of the amide and the nitrogen of the amine) allows for the formation of robust hydrogen-bonding networks. mdpi.comias.ac.in

Crystal engineering principles can be applied to design co-crystals or molecular salts of this compound derivatives with specific network topologies. mdpi.comresearchgate.net For example, co-crystallization with organic acids can lead to the formation of salts where proton transfer has occurred, and the resulting ionic interactions, along with hydrogen bonding, define the crystal structure. mdpi.com The study of these interactions is often supported by computational methods like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to provide deeper insight into the nature and strength of the intermolecular forces. researchgate.netresearchgate.net

The table below summarizes the key supramolecular interactions observed in related benzamide derivatives.

| Interaction Type | Description |

| N-H···O Hydrogen Bonding | Occurs between the amide N-H donor and the carbonyl oxygen acceptor, as well as the aminopropyl N-H and carbonyl oxygen. science.gov |

| π–π Stacking | Interactions between the aromatic rings of the chlorobenzamide moieties. mdpi.com |

| C-H···π Interactions | Interactions between C-H bonds and the aromatic π-system. researchgate.net |

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms. mdpi.com |

Applications in Medicinal Chemistry and Chemical Biology

Development as a Lead Compound or Building Block for Bioactive Molecules

N-(3-Aminopropyl)-4-chlorobenzamide serves as a crucial intermediate and foundational structure in the synthesis of novel bioactive compounds. Its utility as a building block is demonstrated in its incorporation into more complex molecular architectures designed to interact with specific biological targets. For instance, this compound has been utilized as a key intermediate in the synthesis of derivatives of pentacyclic triterpenoids like ursolic acid, aiming to develop new agents with potential antitumor activity. tandfonline.com In this context, the aminopropyl benzamide (B126) portion of the molecule is attached to the core triterpenoid (B12794562) structure to explore new chemical space and biological functions. tandfonline.com

Furthermore, the this compound moiety is a component in the design of inhibitors for essential cellular machinery, such as the mitotic kinesin Eg5. google.com Researchers have synthesized complex molecules that feature this scaffold to target the allosteric binding sites of such enzymes, highlighting its role in developing lead compounds for cancer therapy. google.comgoogle.com The adaptability of this chemical entity allows for its use in creating diverse libraries of compounds for screening against various diseases.

Design and Synthesis of Derivatives for Specific Biological Targets

The core structure of this compound is a versatile scaffold that has been chemically modified to generate derivatives aimed at a variety of specific biological targets.

The this compound framework has been instrumental in the development of various enzyme inhibitors.

Kinesin Spindle Protein (KSP/Eg5) and HSET: Mitotic kinesins are critical for cell division, making them attractive targets for anticancer drugs. google.com The this compound structure has been incorporated into molecules designed to inhibit the KSP motor protein Eg5. google.com A related kinesin, HSET (KIFC1), which is essential for the survival of cancer cells with extra centrosomes, has also been a target. nih.govnih.gov High-throughput screening identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate compound that led to the development of potent HSET inhibitors. nih.govnih.gov The SAR studies around this series included variations of the benzamide moiety, such as 3-chlorobenzamide (B146230), to probe the binding requirements of the enzyme. acs.org These efforts yielded ATP-competitive inhibitors with nanomolar potency and high selectivity over the opposing kinesin Eg5. nih.govnih.gov

Monoamine Oxidase (MAO): Analogues of this compound have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism and a target for treating neurological disorders. nih.govscirp.org A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were found to be competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov Further research into cyclic analogues, such as 5-(2-aminoethyl)-2,3-dihydroindoles, has led to the identification of selective MAO-A inhibitors. nih.gov

BRAF Kinase: The BRAF kinase is a component of the RAS-RAF-MAPK signaling pathway, which is crucial for cell proliferation and survival. biointerfaceresearch.com While not direct derivatives of this compound, related chlorobenzamide-containing structures have been investigated as BRAF kinase inhibitors. For example, N-(Allylcarbamothioyl)-2-chlorobenzamide showed significant cytotoxic activity, and molecular docking studies indicated a strong binding affinity for the BRAF (V600E) protein kinase. biointerfaceresearch.com

Signal Peptidase IB (SpsB): The search for new antibiotics with novel mechanisms of action is a critical area of research. d-nb.info Bacterial signal peptidase IB (SpsB) is an essential enzyme in protein secretion and has been identified as a promising antibacterial target. d-nb.info Research into inhibitors of this enzyme represents an active field, aiming to address the challenge of antimicrobial resistance. d-nb.info

G-protein coupled receptors (GPCRs) are a major class of drug targets involved in a vast array of physiological processes. nih.gov The development of ligands for these receptors often relies on identifying suitable chemical scaffolds that can be modified to achieve desired potency and selectivity. While benzamide-containing structures are prevalent in medicinal chemistry, and various scaffolds are known to impart ligand bias at GPCRs, direct and extensive reports detailing the use of this compound as a primary scaffold for GPCR ligands are limited in the reviewed literature. nih.gov However, the general structural features of this compound make it a plausible candidate for such exploration. The development of soluble scaffold mimetics for GPCRs, like that for CXCR4, underscores the innovative approaches being taken to study these complex receptors and their ligands. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. SAR studies on analogues of this compound have provided valuable insights for optimizing their potency and selectivity against various targets.

Modifying the substituents on the this compound scaffold has been shown to have a profound impact on biological activity.

For HSET inhibitors derived from a thiazole-carboxylate scaffold, modifications to the benzamide portion were critical. acs.org Replacing a 3-methylbenzamide (B1583426) with a simple benzamide, 3-chlorobenzamide, or a saturated cyclohexane (B81311) carboxamide resulted in a loss of activity, indicating a specific pocket requirement. acs.org Furthermore, an ortho-substituted methyl analogue had significantly reduced potency compared to the meta-substituted version, highlighting a "cliff" in the SAR where a small structural change leads to a large drop in activity. acs.org

| Compound Analogue | Modification on Benzamide Ring | HSET Inhibition (IC50) |

|---|---|---|

| Analogue with 3-methylbenzamide | 3-Methyl | Active |

| Analogue with 4-methylbenzamide | 4-Methyl | Active |

| Analogue 3 | 2-Methyl | 70-fold reduced potency |

| Analogue 6 | 3-Chloro | Activity ablated |

| Analogue 9 | Unsubstituted (Benzamide) | Activity ablated |

| Analogue 10 | Cyclohexane carboxamide | Activity ablated |

In the context of MAO-B inhibitors, SAR studies on analogues of N-(2-aminoethyl)benzamide revealed that the potency of halo- and nitro-substituted compounds could be rationalized by steric and hydrophobic effects. nih.gov Similarly, for modified tacrine (B349632) derivatives designed for Alzheimer's disease, substituent changes on an associated phenyl ring significantly altered their inhibitory activity against acetylcholinesterase (AChE). acs.org For example, an electronegative bromine atom at the 3-position enhanced AChE inhibition compared to methoxy (B1213986) or nitro groups at the same position. acs.org

| Compound | Substituent on Phenyl Ring | AChE Inhibition (IC50, µM) |

|---|---|---|

| 3a | 3-Bromo | 3.48 |

| 3b | 3-Methoxy | Least active |

| 3c | 3-Nitro | Least active |

| 3d | 3,4-Dichloro | 5.31 |

| 3e | 2-Methoxy | 5.88 |

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For inhibitors of the KSP, crystallographic studies have shown that ligands bind to an allosteric site, inducing specific conformational changes in the protein. google.comnih.gov Different classes of KSP inhibitors have been observed to bind preferentially in specific stereochemical configurations (R or S), which underscores the importance of the molecule's spatial arrangement for achieving potent inhibition. nih.gov While specific conformational analysis studies for this compound itself were not detailed in the provided results, the research on its derivatives targeting kinesins implies that achieving the correct bioactive conformation is a key determinant of activity. google.com The ability of a ligand to adopt a low-energy conformation that is complementary to the binding site of the target protein is a central principle in rational drug design.

Mechanistic Investigations of Biological Activity (In Vitro Studies)

In vitro studies are fundamental to understanding the biological potential of compounds derived from the this compound core. These laboratory-based experiments, conducted on cells or isolated biomolecules, allow researchers to elucidate mechanisms of action and quantify specific activities before any potential in vivo evaluation.

Derivatives incorporating the this compound structure have been investigated for their ability to interact with key biological macromolecules. The primary mechanism explored for many of these compounds is direct protein binding, rather than DNA intercalation.

A significant body of research focuses on derivatives of this compound that function as inhibitors of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. idrblab.netidrblab.net KSP is a motor protein essential for forming a bipolar mitotic spindle during cell division. google.com Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in proliferating cancer cells. google.com

Patented research reveals detailed binding modes for complex derivatives where the this compound fragment is a key component. google.com For instance, N-[(1R)-1-(1-benzyl-1H-benzimidazol-2-yl)-2-methylpropyl]-N-(3-aminopropyl)-4-chlorobenzamide is one such derivative identified as a KSP inhibitor. google.com The binding of these complex ligands occurs within specific pockets of the Eg5 motor domain, preventing the ATP hydrolysis required for its motor function. google.comnih.gov

While KSP is a primary target, other mechanisms have been explored for different derivatives. Some benzamide-containing compounds have been studied for their potential to interact with DNA or inhibit other enzymes like topoisomerase. ontosight.aiacs.org For example, studies on certain thiourea (B124793) derivatives suggest a mixed binding mode involving intercalation of a planar group between DNA base pairs and interactions within the minor groove. biointerfaceresearch.com Similarly, N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been designed to interact with the COX-2 enzyme in silico. nih.gov

The process of confirming a biological target is crucial in drug discovery. For derivatives of this compound, target identification has often been achieved through screening and subsequent validation studies.

Target Identification: The principal target identified for many anticancer derivatives built on the this compound scaffold is the kinesin-like protein KIF11 (KSP/Eg5). idrblab.netidrblab.net This identification often stems from high-throughput screening of compound libraries against a panel of known cancer-related proteins. Other potential targets, such as the COX-2 enzyme for anti-inflammatory applications or various microbial proteins, have been identified through similar screening efforts and computational (in silico) docking studies. nih.gov

Target Validation: Target validation confirms that modulating the identified target produces the desired therapeutic effect. wjbphs.com This involves a range of experimental strategies:

Genetic Methods: Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the gene encoding the target protein (e.g., KIF11). If the resulting cellular phenotype (e.g., mitotic arrest) mimics the effect of the compound, it provides strong evidence for the target's validity. wjbphs.com

Pharmacological Methods: The use of well-characterized tool compounds or a series of analogues can help confirm target engagement. For instance, demonstrating a correlation between a compound's potency in inhibiting the isolated KIF11 protein and its ability to induce mitotic arrest in cells validates the target. nih.gov

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to provide direct evidence that a compound binds to its intended target within the complex environment of a cell. danaher.com Another sophisticated approach involves creating chemical probes, often by attaching a fluorescent tag or a clickable chemical group to the parent molecule, to visualize its interaction and localization with the target protein inside the cell. nih.govfrontiersin.org

| Derivative Class | Identified Target | Therapeutic Area | Supporting References |

| Imidazole-based Benzamides | Kinesin-like protein KIF11 (KSP/Eg5) | Oncology | idrblab.netidrblab.netgoogle.com |

| Benzimidazole-based Benzamides | Kinesin-like protein KIF11 (KSP/Eg5) | Oncology | google.com |

| Benzimidazole-based Benzamides | COX-2 Enzyme | Anti-inflammatory | nih.gov |

| Azaindenoisoquinolines | Topoisomerase I | Oncology | acs.org |

This table summarizes identified targets for various classes of compounds that incorporate the this compound scaffold.

To quantify the biological effects of this compound derivatives, a variety of in vitro cellular assays are employed. These assays measure effects on cell viability, proliferation, and specific cellular pathways.

Derivatives developed as KSP inhibitors have demonstrated potent antiproliferative activity in various human cancer cell lines. nih.gov A common method to assess this is the MTT assay, a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. google.com For example, in vivo mechanistic studies on KSP inhibitors have utilized HCT-116 colon carcinoma cells to observe pharmacodynamic changes. google.com

Other studies have demonstrated significant growth inhibition in cell lines such as PA-1 (ovarian teratocarcinoma), HCT-8 (colon carcinoma), and A-172 (glioblastoma). nih.gov In one study, an organotin compound showed up to 95% growth inhibition in HCT-8 cells after 72 hours of exposure, an effect that persisted even after the compound was removed. nih.gov

Beyond simple proliferation, assays can reveal the specific mechanism of cell death. Analysis of DNA fragmentation and flow cytometry can distinguish between apoptosis (programmed cell death) and necrosis. nih.gov Furthermore, the induction of specific markers, such as the phosphorylated histone γ-H2AX, can be measured by flow cytometry to quantify drug-induced DNA damage. acs.org

| Derivative/Compound Class | Cell Line(s) | Assay Type | Observed Effect | Reference |

| KSP Inhibitors | HCT-116 (Colon Carcinoma) | In vivo mechanistic study | Early pharmacodynamic changes | google.com |

| Triethyltin(IV)lupinylsulfide hydrochloride | PA-1 (Ovary), HCT-8 (Colon), A-172 (Glioblastoma) | MTT assay, Cell count | Potent antiproliferative effects | nih.gov |

| Ursolic/Oleanolic Acid Derivatives | HeLa, SKOV3, BGC-823, HT1080 | Cell proliferation assay | Inhibition of cell proliferation | tandfonline.com |

| Nitro-azaindenoisoquinolines | HCT116 (Colon) | Flow cytometry (γ-H2AX) | Induction of DNA damage | acs.org |

This table presents findings from cellular assays on various compounds, some of which are derivatives of or structurally related to this compound, highlighting their antiproliferative and mechanistic activities.

Computational and Theoretical Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein. This analysis helps in understanding the binding mode and affinity of the ligand.

While specific docking studies focusing solely on N-(3-Aminopropyl)-4-chlorobenzamide are not extensively detailed in the provided search results, the methodology has been applied to its derivatives and related structures, offering insights into its potential interactions. For instance, derivatives of this compound have been subjected to molecular docking to explore their binding abilities with cancer-related proteins such as Survivin and Sp1. tandfonline.com In these types of studies, the compound is docked into the active site of the target protein to predict its binding conformation and energy.

The interactions are typically characterized by:

Hydrogen Bonds: The amide group and the terminal amino group in this compound are potential hydrogen bond donors and acceptors, likely forming crucial interactions with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The 4-chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein.

Electrostatic Interactions: The chlorine atom introduces a specific electronic profile to the phenyl ring, influencing electrostatic complementarity with the binding site.

A pharmacophore model for inhibitors of the Eg5 protein, a target in oncology, includes a ligand with an amide group, highlighting the importance of this functional group for binding. google.com A complex derivative, N-(3-aminopropyl)-N-[(3-benzyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)(cyclopropyl)methyl]-4-chlorobenzamide, was part of the development of this pharmacophore. google.com Docking studies on other benzamide-containing molecules have revealed specific interactions, such as the formation of hydrogen bonds with key residues like Glu883 and Asp1044 in VEGFR-2 by certain thiourea (B124793) derivatives. biointerfaceresearch.com

Table 1: Illustrative Molecular Docking Parameters for Benzamide-Related Compounds

| Target Protein | Related Compound Type | Predicted Binding Affinity (Example) | Key Interacting Residues (Example) |

| BRAF (V600E) | N-(Allylcarbamothioyl)-2-chlorobenzamide | - | Not Specified |

| p38 MAP Kinase | Quinoxaline derivative | -8.03 kcal/mol | Not Specified |

| VEGFR-2 | Thiourea derivatives | -22.84 kcal/mol | Glu883, Asp1044 |

Note: This table is illustrative and based on data for related compounds, not this compound itself.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the stability of a ligand-protein complex and the conformational dynamics of the ligand within the binding site.

For a compound like this compound, an MD simulation would typically follow a molecular docking study. The simulation would track the trajectory of the docked complex in a simulated physiological environment. Key analyses from such a simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex over the simulation period (e.g., 50-100 nanoseconds). A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues, indicating which parts of the protein are flexible and which are stabilized by the ligand's binding.

Conformational Analysis: MD simulations can reveal the different conformations the flexible aminopropyl chain of this compound might adopt within the binding pocket, which can be crucial for its activity.

Studies on related compounds, such as 4-aminoquinoline (B48711) imidazole (B134444) analogues, have utilized MD simulations to confirm the stability of the ligand-receptor complex, showing stable RMSD values over the simulation time. researchgate.net These studies demonstrate that MD simulations can effectively elucidate the stability and flexibility of a compound when bound to its target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would involve calculating a set of molecular descriptors that numerically represent its structural and physicochemical properties. These descriptors would then be correlated with a measured biological activity.

Relevant descriptors for this compound would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: Properties like the partial charges on atoms, dipole moment, and the effect of the electron-withdrawing chlorine atom.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is influenced by the chlorophenyl group.

Steric Descriptors: Describing the size and shape of the molecule.

QSAR models have been successfully built for related scaffolds to predict their activity against various targets. researchgate.net For example, in a study of 4-aminoquinoline imidazole derivatives, QSAR was used to understand the impact of electron-withdrawing and electron-donating groups on the imidazole ring on antimalarial activity. researchgate.net Similarly, the 4-chloro substituent on the benzamide (B126) ring of the title compound would be a key feature in any QSAR model.

Electronic Structure Calculations and Spectroscopic Property Predictions

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide fundamental information about the electronic distribution, reactivity, and spectroscopic properties of a molecule.

For this compound, DFT calculations could yield:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule, identifying electrophilic and nucleophilic sites, which is important for understanding potential intermolecular interactions.

Theoretical Spectroscopic Data: DFT can be used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Comparing these theoretical spectra with experimental data can help to confirm the molecular structure. researchgate.net

Thermodynamic Properties: Properties such as Gibbs free energy, enthalpy, and entropy can be calculated at different temperatures to understand the compound's stability. researchgate.net

Table 2: Representative Data from DFT Calculations on a Related Molecule (Quinoxaline Derivative)

| Property | Calculated Value |

| HOMO-LUMO Energy Gap | 4.81 eV |

| Binding Affinity (from docking) | -8.03 kcal/mol |

Note: This table is for illustrative purposes, showing the type of data obtained from DFT calculations on a related heterocyclic compound. researchgate.net

Cheminformatics Approaches in Scaffold Exploration and Library Design

Cheminformatics utilizes computational methods to analyze and manipulate chemical information. The this compound structure can serve as a scaffold for designing new molecules with desired properties.

Scaffold Definition: The core structure of this compound can be defined in various ways. A common approach is the Murcko framework, which would consist of the chlorophenyl ring and the atoms connecting it to the terminal amine. nih.gov

Scaffold Hopping: This strategy involves replacing the core scaffold of an active molecule with a structurally different one while retaining similar biological activity. nih.govchemrxiv.org Starting from this compound, one could computationally explore replacing the chlorobenzamide core with other heterocyclic or aromatic systems to discover novel chemotypes. nih.gov

Library Design: The this compound scaffold can be used as a template for creating a virtual library of related compounds. rsc.org This is done by systematically modifying specific parts of the molecule, such as:

Changing the substitution pattern on the phenyl ring.

Altering the length or branching of the propyl chain.

Replacing the terminal amine with other functional groups.

These virtual libraries can then be screened in silico against various biological targets to identify promising candidates for synthesis and experimental testing. nih.gov Automated workflows can facilitate this exploration of the local chemical space around the initial scaffold. rsc.org

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., Advanced NMR, HRMS)

The unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis. For derivatives of N-(3-Aminopropyl)-4-chlorobenzamide, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While standard 1H and 13C NMR are fundamental, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) are often employed to definitively assign complex structures, especially for novel derivatives. For instance, in the synthesis of related compounds, 1H-NMR and 13C-NMR were crucial for confirming the structures. tandfonline.com Although specific NMR data for this compound is not detailed in the provided results, the methodologies used for analogous compounds are directly applicable. For example, in the characterization of similar benzamide (B126) derivatives, specific chemical shifts (δ) in ppm are reported for both proton (1H) and carbon (13C) nuclei, often with the solvent used for the measurement, such as CDCl3 or CD3OD. mdpi.comamazonaws.com

High-Resolution Mass Spectrometry (HRMS) offers the precise molecular weight of a compound, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized molecule. HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For various benzamide derivatives, HRMS data is presented as a calculated mass for a specific ion (e.g., [M+H]+) and the experimentally found mass, which should ideally match to several decimal places. mdpi.comamazonaws.comnih.govnih.govacs.org

The following table provides an example of the kind of data generated from these techniques for related compounds:

| Technique | Compound Type | Example Data | Reference |

| 1H-NMR | Benzamide Derivative | δ = 10.63 (s, 1H), 8.84 (dd, J = 4.2, 1.6 Hz, 1H), etc. | mdpi.com |

| 13C-NMR | Benzamide Derivative | δ = 164.33, 148.82, 139.31, 138.35, etc. | mdpi.com |

| HRMS | Benzamide Derivative | calculated [C16H11BrClN2O]+: 360.9738, found: 360.9725 | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

While spectroscopic methods provide connectivity, X-ray crystallography offers an unparalleled, three-dimensional view of a molecule at the atomic level. This technique is the gold standard for determining the absolute stereochemistry of chiral molecules and for visualizing the intricate network of intermolecular interactions within a crystal lattice.

For derivatives of this compound, which may be synthesized as single enantiomers or as part of a racemic mixture, X-ray crystallography can unequivocally establish the spatial arrangement of atoms. This is particularly important for bioactive molecules, where the biological activity can be highly dependent on the stereochemistry.

Chromatographic Methods for Research-Level Purity Assessment and Enantioseparation

Chromatography is an indispensable tool for both the purification and the assessment of purity of chemical compounds. For research purposes, highly sensitive methods are required to ensure that a sample is free from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. By employing a suitable stationary phase (e.g., C18) and mobile phase, a high degree of separation can be achieved. The purity is typically determined by the peak area percentage of the main component in the chromatogram. For many small molecules, HPLC methods are developed and validated to ensure accuracy and reliability. researchgate.net For instance, HPLC with UV detection is a common approach for analyzing benzamide-containing compounds. akjournals.com

When dealing with chiral derivatives of this compound, enantioseparation becomes critical. This is the process of separating a racemic mixture into its individual enantiomers. Specialized chiral stationary phases (CSPs) are often used in HPLC for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently employed for the chiral separation of a wide range of compounds. researchgate.netakjournals.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. akjournals.com

The development of a robust chromatographic method for enantiomeric purity involves optimizing the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers. The resolution (Rs) and separation factor (α) are key parameters used to evaluate the effectiveness of the separation. researchgate.net

| Chromatographic Method | Application | Key Features | Reference |

| HPLC | Purity Assessment | Use of reversed-phase columns (e.g., C18), UV detection. | researchgate.netakjournals.com |

| Chiral HPLC | Enantioseparation | Employs chiral stationary phases (CSPs) like cellulose or amylose derivatives. | researchgate.netakjournals.com |

| SFC | Enantioseparation | Often faster and more efficient than HPLC for chiral separations. | akjournals.com |

Bioanalytical Method Development for In Vitro Study Sample Analysis

To evaluate the biological activity of this compound or its derivatives in in vitro assays, robust and sensitive bioanalytical methods are required. These methods are essential for quantifying the concentration of the compound in various biological matrices, such as cell lysates or microsomal preparations.

The development of such a method typically involves several key steps:

For example, in the analysis of a related compound, indapamide, in biological fluids, LC-MS/MS methods have been developed with a limit of quantitation (LOQ) as low as 0.5 ng/mL. akjournals.com Such sensitivity is crucial for accurately determining the concentration of a compound in in vitro experiments, where concentrations can be very low. The development of these methods is essential for understanding the pharmacology and metabolism of new chemical entities. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The chemical synthesis of N-(3-Aminopropyl)-4-chlorobenzamide is a foundational aspect that directly impacts its accessibility and environmental footprint. Future research will increasingly focus on developing novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of this endeavor.

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Method | Advantages | Disadvantages | Relevance to Sustainable Synthesis |

| Carbodiimide (B86325) Coupling | High yields, broad substrate scope | Poor atom economy, generates urea (B33335) byproduct | Low |

| Acid Chloride/Amine Reaction | Fast and efficient | Generates stoichiometric HCl, requires base | Moderate |

| Direct Catalytic Amidation | High atom economy, reduced waste | Often requires high temperatures and specific catalysts | High |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity | Enzyme cost and stability can be limiting | High |

Diversification into New Therapeutic Areas Beyond Current Applications

While the current therapeutic applications of this compound are a primary focus, its structural motifs suggest the potential for activity in a broader range of diseases. Future research will involve systematic screening and derivatization of the core structure to explore new therapeutic avenues.

The presence of the 4-chlorobenzamide (B146232) moiety, a common feature in various biologically active compounds, provides a starting point for diversification. Researchers will likely investigate its potential as an inhibitor of novel protein-protein interactions, as a modulator of unexplored signaling pathways, or as an agent against emerging infectious diseases. High-throughput screening campaigns and phenotypic assays will be instrumental in identifying new biological targets and, consequently, new therapeutic indications for this class of compounds.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These powerful computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, optimize lead structures, and identify potential off-target effects.

In the context of this compound, AI and ML algorithms can be employed to:

Design novel analogs: Generate virtual libraries of derivatives with predicted improvements in potency, selectivity, and pharmacokinetic properties.

Predict biological activity: Develop quantitative structure-activity relationship (QSAR) models to forecast the therapeutic potential of new analogs against various targets.

Optimize synthetic routes: Identify the most efficient and sustainable synthetic pathways by analyzing reaction databases and predicting reaction outcomes.

This in silico approach can significantly accelerate the drug discovery process, reducing the time and cost associated with traditional trial-and-error methods.

Development of Chemical Probes and Tools for Biological Pathway Elucidation

Understanding the precise mechanism of action of a therapeutic agent is crucial for its clinical development and for identifying potential biomarkers. This compound and its derivatives can be chemically modified to create powerful research tools known as chemical probes.

These probes are designed to interact with specific biological targets and can be equipped with reporter tags (e.g., fluorescent dyes, biotin) to enable their visualization and isolation from complex biological systems. By using such probes, researchers can:

Identify direct binding partners: Isolate and identify the specific proteins or other macromolecules that this compound interacts with inside a cell.

Visualize target engagement: Observe where and when the compound binds to its target in real-time using advanced imaging techniques.

Elucidate downstream signaling events: Unravel the cascade of molecular events that are triggered upon target binding.

The development of high-quality chemical probes derived from this compound will be instrumental in dissecting its biological functions and in validating its therapeutic targets.

Q & A

Basic Questions

Q. What synthetic routes are most effective for preparing N-(3-Aminopropyl)-4-chlorobenzamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via amide coupling between 4-chlorobenzoic acid derivatives (e.g., acid chlorides) and 3-aminopropylamine. For example, reflux conditions with a coupling agent (e.g., HBTU) in acetonitrile or DCM are common . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products like unreacted amine or hydrolyzed acyl chloride. Post-synthesis purification often employs column chromatography or recrystallization .

- Key Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and molar ratios (1:1.2 for amine:acyl chloride) are critical for high yields (>75%) .

Q. Which analytical techniques are essential for characterizing N-(3-Aminopropyl)-4-chlorobenzamide, and how are spectral data interpreted?

- Techniques :

- ¹H/¹³C NMR : Confirms amine proton resonance (~δ 1.5–2.5 ppm for propyl chain) and aromatic signals (δ 7.3–8.0 ppm for 4-chlorobenzoyl group) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the amide bond .

- Mass Spectrometry (HR-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How does the structural conformation of N-(3-Aminopropyl)-4-chlorobenzamide influence its sorption efficiency for Ag(I) ions in environmental applications?

- Mechanistic Insight : The primary amine group in the propyl chain acts as a chelating site for Ag(I), while the 4-chlorobenzoyl moiety enhances hydrophobicity, improving adsorption onto polymer resins .

- Experimental Design :

- Sorption Kinetics : Fit data to pseudo-first-order models (e.g., Qₜ = Qₑ(1 − e⁻ᵏᵗ)) to determine rate constants .

- Selectivity Tests : Compete Ag(I) with Cu(II)/Pb(II) in chloride solutions; use ICP-MS to quantify metal uptake .

Q. What kinetic models best describe the inhibition of bacterial proliferation by N-(3-Aminopropyl)-4-chlorobenzamide analogs?

- Target Pathways : Similar compounds inhibit acyl carrier protein phosphopantetheinyltransferase (ACPS-PPTase) , disrupting fatty acid synthesis in bacteria .

- Methodology :

- Enzyme Assays : Measure IC₅₀ via fluorescence-based assays using S. aureus PPTase .

- Time-Kill Studies : Fit bacterial growth curves to logistic models (e.g., dN/dt = kN(1 − N/K)) to assess bacteriostatic vs. bactericidal effects .

- Contradictions : Discrepancies in IC₅₀ values may arise from variations in bacterial membrane permeability or assay conditions .

Q. How can computational methods predict the binding affinity of N-(3-Aminopropyl)-4-chlorobenzamide derivatives to target enzymes?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate interactions with ACPS-PPTase active sites (PDB: 3HO8) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-enzyme complexes .

- Validation : Compare predicted ΔG values with experimental SPR (surface plasmon resonance) binding data .

Application-Oriented Questions

Q. In material science, how is N-(3-Aminopropyl)-4-chlorobenzamide functionalized to enhance polymer resin stability for Ag(I) recovery?

- Functionalization Strategies :

- Crosslinking : React with epichlorohydrin to form a 3D network, improving mechanical stability .

- Hybridization : Incorporate silica nanoparticles to increase surface area (BET analysis >200 m²/g) .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data for N-(3-Aminopropyl)-4-chlorobenzamide analogs?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.